![molecular formula C9H5BrFN B064740 2-Bromo-6-fluoroquinoline CAS No. 159870-91-4](/img/structure/B64740.png)
2-Bromo-6-fluoroquinoline
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Overview
Description
2-Bromo-6-fluoroquinoline is a chemical compound with the linear formula C9H5BrFN . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of bromoquinolines, including 2-Bromo-6-fluoroquinoline, has been studied extensively. One approach involves the reaction of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with molecular bromine at room temperature and lower temperatures . The reactions yield various bromoquinolines, including 6-bromo-1,2,3,4-THQ and 6,8-dibromo-1,2,3,4-THQ . These compounds can then be aromatized with DDQ to yield 6-bromoquinoline and 6,8-dibromoquinoline, respectively .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoroquinoline is represented by the linear formula C9H5BrFN . This indicates that the molecule consists of nine carbon atoms, five hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions of 2-Bromo-6-fluoroquinoline have been explored in various studies. For instance, 2-Bromo-4-fluoroaniline was condensed with ethyl 2-cyano-3-ethoxyacrylate in ethanol to afford a compound, which upon refluxing in paraffin oil at 250°C gave 8-bromo-3-cyano-6-fluoroquinoline-4 (1H)-one .
Physical And Chemical Properties Analysis
2-Bromo-6-fluoroquinoline is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 226.05 g/mol .
Scientific Research Applications
Pharmaceutical Research
Fluorinated isoquinolines, which include compounds like 2-Bromo-6-fluoroquinoline, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease .
Material Science
Fluorinated isoquinolines are also essential in materials sciences because they exhibit useful physical properties . They could potentially be used in the development of new materials with unique properties.
Organic Synthesis
2-Bromo-6-fluoroquinoline could be used as a building block in organic synthesis . Its unique structure could be exploited in the synthesis of complex organic molecules.
Development of Light-Emitting Properties
Fluorinated isoquinolines have unique light-emitting properties . Therefore, 2-Bromo-6-fluoroquinoline could potentially be used in the development of organic light-emitting diodes (OLEDs) .
Bioactivity Research
The introduction of fluorine atoms often causes unique bioactivities . Therefore, 2-Bromo-6-fluoroquinoline could be used in bioactivity research to develop new bioactive compounds.
Supramolecular Chemistry
Fluorinated isoquinolines could potentially be used in supramolecular chemistry . The unique interactions of the fluorine atoms could be exploited in the development of new supramolecular structures.
Safety and Hazards
2-Bromo-6-fluoroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mechanism of Action
Target of Action
It’s known that quinolines, the family to which this compound belongs, often target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines generally work by inhibiting bacterial dna-gyrase, thereby disrupting bacterial reproduction .
Biochemical Pathways
Quinolines are known to affect the dna replication process in bacteria by inhibiting the dna-gyrase enzyme .
Pharmacokinetics
It’s known that quinolines generally have high gi absorption and are bbb permeant .
Result of Action
Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-bromo-6-fluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDXYXFMKSPTLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595867 |
Source
|
Record name | 2-Bromo-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoroquinoline | |
CAS RN |
159870-91-4 |
Source
|
Record name | 2-Bromo-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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